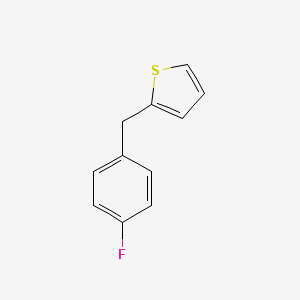










|
REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[F:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=O)=[CH:8][CH:7]=1.[S:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.Cl>ClC1C=CC=CC=1>[F:5][C:6]1[CH:14]=[CH:13][C:9]([CH2:10][C:16]2[S:15][CH:19]=[CH:18][CH:17]=2)=[CH:8][CH:7]=1 |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
33.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
|
Name
|
|
|
Quantity
|
40.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
37.4 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
21.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
217 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
absorbed in sodium hydroxide solution
|
|
Type
|
CUSTOM
|
|
Details
|
the remaining hydrogen chloride was removed
|
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was added dropwise to a suspension of 7.2 g of sodium borohydride in 47.2 g of digylme
|
|
Type
|
STIRRING
|
|
Details
|
while stirring at 70° C. over the course of 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred for 90 minutes
|
|
Duration
|
90 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
discharged into a mixture of 250 g of ice, 44.6 g of concentrated aqueous hydrochloric acid and 500 g of water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase which formed
|
|
Type
|
CUSTOM
|
|
Details
|
thereby was separated off
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted
|
|
Type
|
STIRRING
|
|
Details
|
by shaking with chlorobenzene
|
|
Type
|
DISTILLATION
|
|
Details
|
the combined organic phases were distilled
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(CC=2SC=CC2)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |